Xanthine Oxidase (XO) Inhibition: A Direct Head-to-Head Comparison with Isorhapontigenin and Ampelopsin F
In a direct comparative study evaluating compounds isolated from Gnetum montanum, Gnetifolin E demonstrated superior inhibitory activity against the xanthine oxidase (XO) enzyme compared to the stilbenoid analog isorhapontigenin and (+)-ampelopsin F [1]. The potency of Gnetifolin E was benchmarked against allopurinol, a standard clinical XO inhibitor [1].
| Evidence Dimension | Inhibition of Xanthine Oxidase (XO) Enzyme Activity |
|---|---|
| Target Compound Data | IC50 = 21.42 ± 0.27 µg/mL |
| Comparator Or Baseline | Isorhapontigenin (IC50 = 38.90 ± 0.41 µg/mL), (+)-Ampelopsin F (IC50 = 52.60 ± 0.29 µg/mL), Allopurinol (Positive Control, IC50 = 15.20 ± 0.09 µg/mL) |
| Quantified Difference | Gnetifolin E is 1.8x more potent than isorhapontigenin and 2.5x more potent than (+)-ampelopsin F in this assay. |
| Conditions | In vitro enzymatic assay using xanthine oxidase (0.2 IU/mL) and xanthine as a substrate. |
Why This Matters
For researchers developing novel therapeutics for hyperuricemia or gout, Gnetifolin E offers a validated and quantifiably stronger starting point than its co-isolated stilbenoid analogs, justifying its selection and procurement over these alternatives.
- [1] Ngô Văn Quang, et al. (2025). Tác dụng ức chế xanthine oxidase và nitric oxide của stilbene phân lập từ cây Gắm (Gnetum montanum Markgr.). Journal of Science and Technology - Hanoi University of Industry, 61(1). View Source
